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Clinical Comparison: Captopril vs. Other
Antihypertensives

The tables below summarize key experimental data on how Captopril performs against other common

antihypertensive drug classes. This includes its blood pressure-lowering efficacy, impact on clinical

outcomes, and safety profile.

Table 1: Efficacy and Safety in Hypertension Management

Comparison Key Efficacy Findings
Key Safety/Tolerability
Findings

Supporting Study
Details

vs. Thiazide
Diuretics
(e.g., HCTZ)

Similar reduction in BP

compared to HCTZ.
Combination therapy

shows additive effect [1]
[2].

Better tolerated than

HCTZ; fewer side effects.
Captopril blunts HCTZ-

induced hypokalemia and
hyperuricemia [1] [2].

Design: Multicenter,

double-blind, randomized
trials [1] [2]. Dose:
Captopril (25 mg twice
daily - 50 mg three times

daily); HCTZ (12.5 mg
twice daily - 15 mg three

times daily) [1] [2].
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Comparison Key Efficacy Findings
Key Safety/Tolerability
Findings

Supporting Study
Details

vs. ARBs
(e.g.,
Losartan)

Similar reduction in

sitting diastolic and
systolic BP after 12

weeks in patients with
mild-to-moderate

hypertension and
impaired renal function

[3].

Significantly lower
incidence of cough with
Losartan. No remarkable

differences in other clinical
adverse experiences [3].

Design: International,

multicenter, double-blind,
parallel study [3]. Dose:
Captopril (25 mg titrated
to 50 mg twice daily);

Losartan (50 mg titrated to
100 mg once daily) [3].

vs. Calcium
Channel
Blockers
(CCBs)

CCBs (e.g., Amlodipine)

generally showed
superior efficacy in BP
reduction and higher
target achievement

rates compared to ACE
inhibitors like Captopril

[4].

ACE inhibitors more

associated with cough and
renal issues; CCBs

(especially Dihydropyridines)
more prone to causing

peripheral edema [4].

Design: Systematic

review of RCTs and
observational studies [4].

Table 2: Impact on Major Cardiovascular Events and Other Outcomes

Outcome /
Drug Class

Findings Context and Evidence

Stroke
Prevention

CCBs and Diuretics
are often most

effective.

A network meta-analysis of 88 RCTs found Calcium Channel
Blockers and Diuretics had the highest probability of being the

most effective treatments for preventing stroke in hypertensive
patients [5].

Heart
Failure (HF)

ACE inhibitors are a
mainstay of

treatment.

A network meta-analysis of 29 RCTs in HF patients found
Ramipril was associated with the lowest all-cause mortality,

while Lisinopril was the least effective and had the highest
mortality [6]. Enalapril reduced systolic BP but had a high

incidence of cough [6].
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Outcome /
Drug Class

Findings Context and Evidence

Patients
with
Diabetes

ACEIs may offer

better cardiovascular
protection than ARBs.

A 2025 target trial emulation study in older patients with Type

2 Diabetes found initiating ACEIs was associated with a trend
toward lower risk of major cardiovascular events compared to

ARBs [7]. Note: This study excluded Captopril, focusing on
long-acting ACEIs. [7]

Pleiotropic
Effects

Captopril exhibits
benefits beyond BP

control.

Recent research reveals Captopril has significant antioxidant,
anti-inflammatory, and immunomodulatory effects, which

may contribute to cardiac protection and a wider spectrum of
therapeutic applications [8].

Experimental Protocols for Key Studies

For researchers aiming to replicate or design similar studies, here are the core methodologies from the cited

clinical trials.

Protocol 1: Double-Blind, Randomized Comparison vs. Hydrochlorothiazide (HCTZ) This protocol is

adapted from the studies summarized in [1] and [2].

Objective: To compare the antihypertensive efficacy and tolerability of Captopril, HCTZ, and their

combination.
Design: Multicenter, double-blind, randomized, placebo-controlled trial, often including a single-blind

follow-up period.
Participants: Adult patients with essential mild-to-moderate hypertension.

Intervention:
Group 1: Captopril (e.g., 25 mg twice daily or 50 mg three times daily).

Group 2: HCTZ (e.g., 12.5 mg twice daily or 15 mg three times daily).
Group 3: Captopril + HCTZ combination.

Group 4: Placebo.
Primary Endpoint: Change from baseline in sitting diastolic blood pressure.

Secondary Endpoints: Change in systolic BP, heart rate, incidence of adverse events, and serum
metabolic changes (potassium, uric acid).
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Protocol 2: Double-Blind, Randomized Comparison vs. Losartan in Renal Impairment This protocol is

adapted from the study summarized in [3].

Objective: To compare the effects on blood pressure and tolerability of Losartan and Captopril in
patients with mild-to-moderate hypertension and impaired renal function.

Design: International, multicenter, 16-week, double-blind, parallel, two-arm, randomized study.
Participants: Patients with mild-to-moderate hypertension and creatinine clearance of 20-60

mL/min/1.73m².
Intervention:

Group 1: Losartan (50 mg once daily, possibly titrated to 100 mg).
Group 2: Captopril (25 mg twice daily, possibly titrated to 50 mg).

Primary Endpoint: Reduction in sitting diastolic blood pressure after 12 weeks of treatment.
Secondary Endpoints: Sitting systolic and standing BP, creatinine clearance, total proteinuria, lipid

levels, and incidence of adverse events (especially cough).

Captopril's Mechanisms and Economic Implications

While a direct economic analysis was not available, understanding Captopril's unique mechanisms of action

is crucial as they underpin its clinical value and potential cost-effectiveness. The following diagram

illustrates these pathways.
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The diagram shows two key pathways:

Inhibition of Angiotensin II Production: By blocking ACE, Captopril prevents the formation of
Angiotensin II, a potent vasoconstrictor, leading to reduced blood pressure, inflammation, and harmful

cardiac remodeling [8].
Bradykinin Accumulation: ACE also breaks down bradykinin. Captopril increases bradykinin levels,

which promotes vasodilation and contributes to its antifibrotic and antioxidant "pleiotropic
effects" [8]. Note that elevated bradykinin is also responsible for the side effect of dry cough [3] [6].

From an economic perspective, these dual mechanisms suggest that Captopril could offer "value-for-

money" by managing blood pressure while simultaneously providing additional organ protection, potentially

reducing long-term costs associated with heart failure and other complications. Its status as a generic drug

also makes it a low-cost option, though this must be balanced against its side effect profile and dosing

frequency compared to newer agents.

How to Proceed with an Economic Evaluation

Since a direct economic comparison was not found, you may need to construct a model. Here are some

suggestions:

Utilize Clinical Data: The efficacy and safety data provided above are essential inputs for a cost-
effectiveness or cost-utility model.

Research Drug Costs: Source the current acquisition costs of Captopril and comparator drugs (e.g.,
other ACEIs, ARBs, CCBs) from your local or regional pharmaceutical pricing databases.

Model Long-Term Outcomes: Use published literature to estimate the long-term costs and quality-
of-life impacts associated with the different clinical outcomes (e.g., stroke, heart failure, adverse

events) linked to each drug class.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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